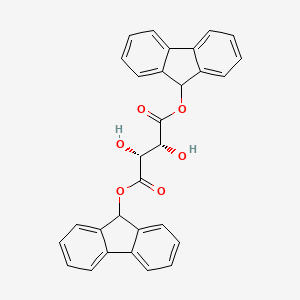
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate is a chemical compound known for its unique structure and properties It is a derivative of butanedioic acid, featuring two fluorenyl groups attached to the dihydroxybutanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of butanedioic acid derivatives with fluorenyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. For instance, the reaction may be carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .
Wissenschaftliche Forschungsanwendungen
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets. The fluorenyl groups may facilitate binding to proteins or enzymes, influencing their activity. The dihydroxybutanedioate moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanedioic acid derivatives: Compounds like butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-di-9H-fluoren-9-yl ester share structural similarities.
Fluorenyl esters: Other esters containing fluorenyl groups, such as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine.
Uniqueness
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific combination of fluorenyl and dihydroxybutanedioate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
819077-06-0 |
|---|---|
Molekularformel |
C30H22O6 |
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
bis(9H-fluoren-9-yl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C30H22O6/c31-25(29(33)35-27-21-13-5-1-9-17(21)18-10-2-6-14-22(18)27)26(32)30(34)36-28-23-15-7-3-11-19(23)20-12-4-8-16-24(20)28/h1-16,25-28,31-32H/t25-,26-/m1/s1 |
InChI-Schlüssel |
YSVNNPNMFGXMCU-CLJLJLNGSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC(=O)[C@@H]([C@H](C(=O)OC4C5=CC=CC=C5C6=CC=CC=C46)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC(=O)C(C(C(=O)OC4C5=CC=CC=C5C6=CC=CC=C46)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


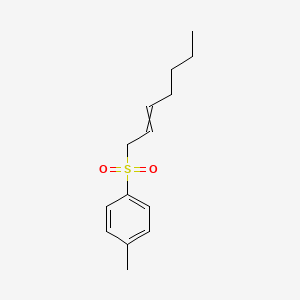
methanone](/img/structure/B14212100.png)
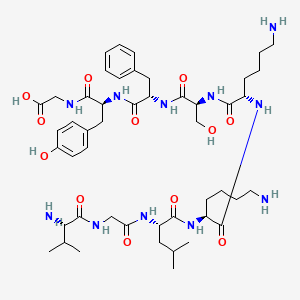

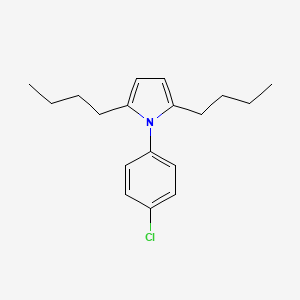
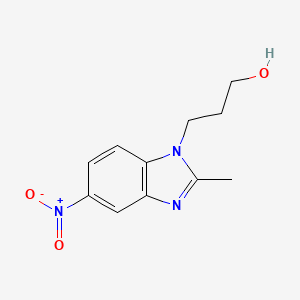
![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)
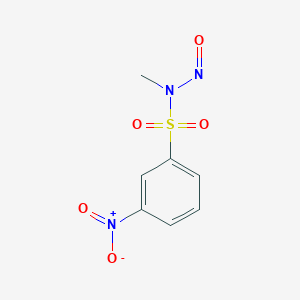
![1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14212155.png)
![2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine](/img/structure/B14212159.png)
![(2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14212164.png)

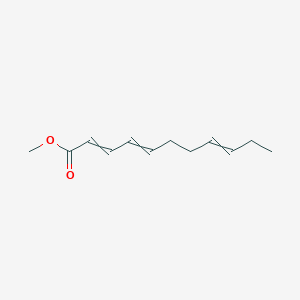
![Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate](/img/structure/B14212189.png)
